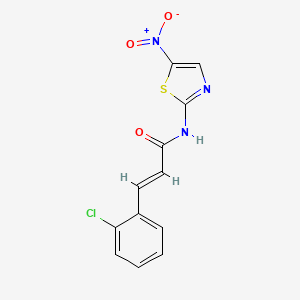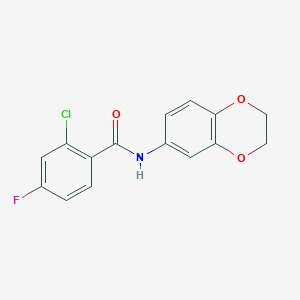
3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide involves the inhibition of various enzymes and pathways in the target cells. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the removal of damaged and abnormal cells. Additionally, this compound has been found to inhibit the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. This inhibition can help to prevent oxidative stress, which is associated with various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide has several advantages for lab experiments. It has been shown to have potent antimicrobial, anticancer, and anti-inflammatory properties, which make it a valuable tool for studying these diseases. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for research. However, one limitation of this compound is that it is highly toxic and can pose a risk to researchers if not handled properly. Therefore, appropriate safety measures should be taken when working with this compound.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide. One area of research is the development of new derivatives of this compound with improved properties, including increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various cellular pathways. Furthermore, the potential applications of this compound in other fields, including agriculture and environmental science, should be explored. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound for use in humans.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide involves the reaction of 2-chloroaniline and 2-bromo-5-nitrothiazole in the presence of a base, followed by the reaction with acryloyl chloride. This reaction results in the formation of the desired compound with a yield of around 60-70%. The purity of the compound can be increased by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S/c13-9-4-2-1-3-8(9)5-6-10(17)15-12-14-7-11(20-12)16(18)19/h1-7H,(H,14,15,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXHUGGTWMRDQZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aR*,6aS*)-5-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5289923.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5289930.png)
![1-allyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5289937.png)
![7-acetyl-6-(2-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289941.png)
![ethyl 4-({[1-(propylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5289946.png)


![2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5289960.png)
![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5289971.png)
![3-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5289982.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5289990.png)

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B5289996.png)
![4-ethyl-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B5290015.png)
